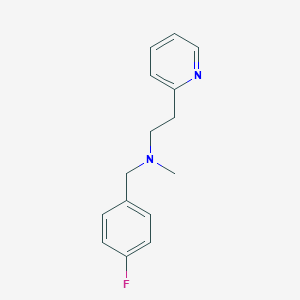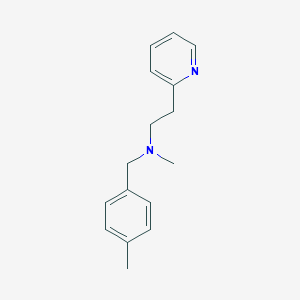
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide, also known as CPP or CPP-ACP, is a synthetic peptide that has been widely studied for its potential applications in the field of dentistry. CPP-ACP is a casein phosphopeptide that has been found to have a high affinity for calcium and phosphate ions, which are essential for the formation of healthy teeth and bones. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of beneficial effects on oral health, including the prevention of dental caries, the remineralization of enamel, and the reduction of tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been investigated for its potential use in the treatment of osteoporosis, as it has been found to promote bone mineralization and increase bone density.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is based on its ability to bind to calcium and phosphate ions in the saliva and oral fluids. This binding process results in the formation of a stable complex that can be absorbed by the tooth enamel and dentin. Once absorbed, N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP helps to remineralize the tooth surface by providing a source of calcium and phosphate ions that can be used to repair damaged enamel.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has been found to have a number of beneficial biochemical and physiological effects on oral health. It has been shown to increase the mineral content of dental plaque, reduce the acidity of oral fluids, and inhibit the growth of cariogenic bacteria. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP has also been found to promote the formation of new bone tissue, increase bone density, and improve bone strength.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its ability to promote the remineralization of tooth enamel and dentin, which can help to prevent dental caries and reduce tooth sensitivity. N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one of the limitations of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP is its relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP research. One area of interest is the development of new formulations and delivery systems that can improve the effectiveness and stability of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP. Another area of research is the investigation of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP's potential use in the treatment of other bone-related disorders, such as osteogenesis imperfecta and osteoarthritis. Finally, there is a growing interest in the use of N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP in combination with other therapeutic agents, such as antibacterial agents and fluoride, to enhance its effectiveness in preventing dental caries and promoting oral health.
Synthesemethoden
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the synthesis of the peptide in solution using a combination of protected amino acids and coupling reagents. The final product is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Eigenschaften
Produktname |
N-(2-chlorophenyl)-3-(4-cinnamyl-1-piperazinyl)propanamide |
|---|---|
Molekularformel |
C22H26ClN3O |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H26ClN3O/c23-20-10-4-5-11-21(20)24-22(27)12-14-26-17-15-25(16-18-26)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,24,27)/b9-6+ |
InChI-Schlüssel |
LYKLYIQPLLVGDC-RMKNXTFCSA-N |
Isomerische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C/C=C/C3=CC=CC=C3 |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)






![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)

![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)